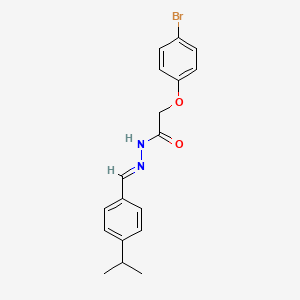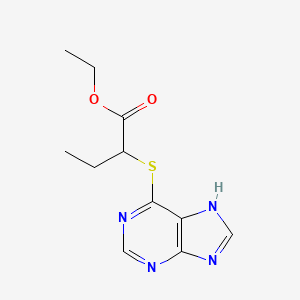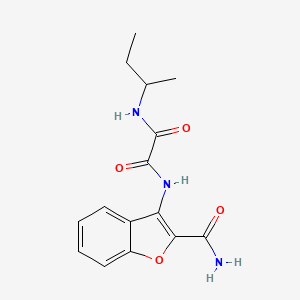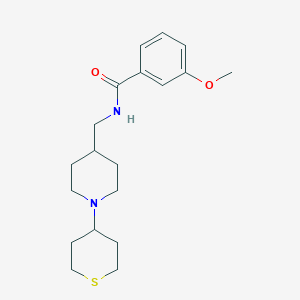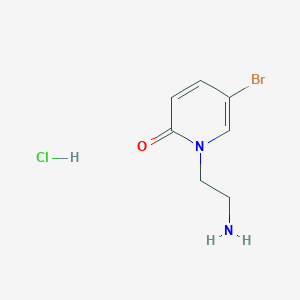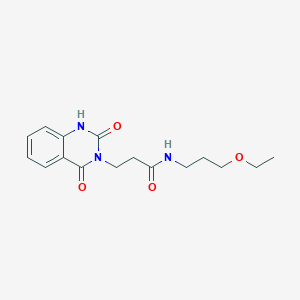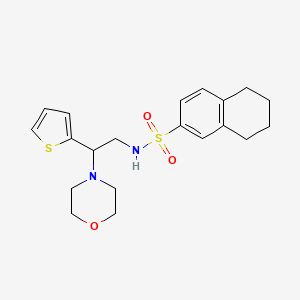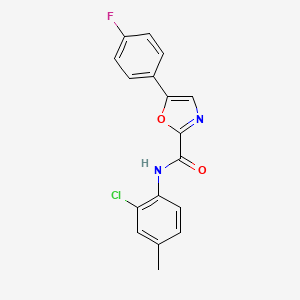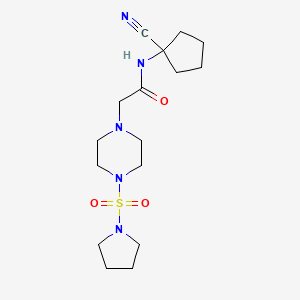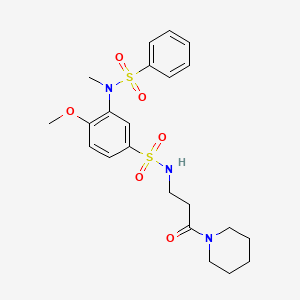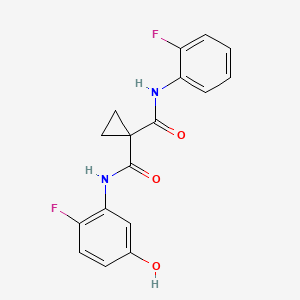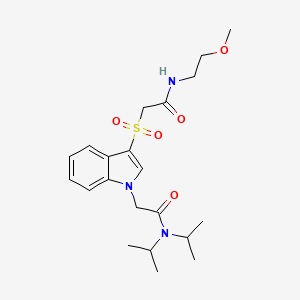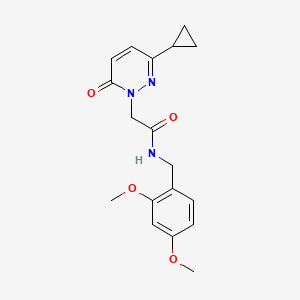![molecular formula C14H16F3NO3 B2949560 N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide CAS No. 2094684-86-1](/img/structure/B2949560.png)
N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide is a compound that has attracted significant interest due to its unique chemical structure and potential applications across various fields. This compound features a trifluoromethylphenoxy group, which is known to impart unique physicochemical properties such as increased lipophilicity and metabolic stability, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide can be approached through several synthetic pathways. One common method involves the reaction of 2-(trifluoromethyl)phenol with epichlorohydrin under basic conditions to form 2-(trifluoromethyl)phenoxy-3-chloropropanol. This intermediate can then be reacted with N-methylpropargylamine to yield the target compound through nucleophilic substitution.
Industrial production methods: For industrial production, the synthesis process needs to be optimized for scalability, efficiency, and cost-effectiveness. Continuous flow chemistry and the use of greener solvents and reagents may be employed to minimize waste and energy consumption while maintaining high yields.
Chemical Reactions Analysis
Types of reactions it undergoes: N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions used in these reactions
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Typically involves nucleophiles such as alkoxides or amines.
Major products formed from these reactions
Oxidation products: May include carboxylic acids or ketones, depending on the specific reaction conditions.
Reduction products: Generally result in alcohols or alkanes.
Substitution products: Can yield various derivatives with altered functional groups.
Scientific Research Applications
N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide finds applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including its role as a lead compound in drug development.
Industry: Utilized in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide is largely dependent on its interaction with specific molecular targets. Its trifluoromethyl group can enhance binding affinity to certain proteins or enzymes, potentially influencing pathways related to its biological activity. Detailed studies on its molecular targets and pathways can provide further insights into its mechanism of action.
Comparison with Similar Compounds
Comparison with other similar compounds: Compared to other compounds with similar structures, N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide stands out due to its trifluoromethylphenoxy group, which confers unique properties such as enhanced metabolic stability and increased lipophilicity.
List of similar compounds
2-(trifluoromethyl)phenol
N-methylpropargylamine
Epichlorohydrin derivatives
Conclusion
This compound is a compound with significant potential across various fields, from chemistry and biology to medicine and industry. Its unique chemical structure and properties make it an attractive target for further research and development. By understanding its synthesis, reactivity, applications, and mechanism of action, scientists can better harness its potential for a wide range of applications.
Properties
IUPAC Name |
N-[2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO3/c1-3-13(20)18(2)8-10(19)9-21-12-7-5-4-6-11(12)14(15,16)17/h3-7,10,19H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFKRYHXYGFNHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(COC1=CC=CC=C1C(F)(F)F)O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
